molecular formula C11H7BrFN B1391854 5-Bromo-2-(2-fluorophenyl)pyridine CAS No. 918305-20-1

5-Bromo-2-(2-fluorophenyl)pyridine

Cat. No. B1391854
M. Wt: 252.08 g/mol
InChI Key: GXDDUFADIPVEHN-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2-fluorophenyl)pyridine” is a chemical compound with the molecular formula C5H3BrFN . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound has a molecular weight of 175.99 g/mol .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(2-fluorophenyl)pyridine” can be represented by the SMILES string Fc1ccc(Br)cn1 . The InChI key for this compound is MYUQKYGWKHTRPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-Bromo-2-(2-fluorophenyl)pyridine” has a boiling point of 162-164 °C/750 mmHg and a density of 1.71 g/mL at 25 °C . The refractive index is 1.5325 (lit.) .

Scientific Research Applications

Spectroscopic and Optical Applications

5-Bromo-2-(trifluoromethyl)pyridine, a close relative of 5-Bromo-2-(2-fluorophenyl)pyridine, has been extensively studied for its spectroscopic properties. Using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, the molecule's structure and behavior under various conditions have been explored. Additionally, its non-linear optical (NLO) properties were determined, indicating potential applications in optical materials and devices (Vural & Kara, 2017).

Intermediate in Synthesis

The compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from a compound structurally similar to 5-Bromo-2-(2-fluorophenyl)pyridine, is a crucial intermediate in synthesizing various biologically significant molecules (Wang et al., 2016).

Synthesis of Novel Derivatives

Pyridine derivatives, including those related to 5-Bromo-2-(2-fluorophenyl)pyridine, have been synthesized using Suzuki cross-coupling reactions. These derivatives show promise in various applications, including liquid crystal technology and as potential candidates for biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Radiopharmaceutical Applications

2-exo-(2′-Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane (F2PhEP), derived from a similar bromo-fluorophenyl-pyridine compound, has been synthesized for potential use in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (Roger et al., 2006).

Antitumor Activity

Compounds structurally related to 5-Bromo-2-(2-fluorophenyl)pyridine, such as pyridinesulfonamide derivatives, have been explored for their potential antitumor activities. These studies involve understanding the stereochemistry and its effects on biological activity, such as PI3Kα kinase inhibition (Zhou et al., 2015).

Antiviral Properties

Substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, closely related to the compound , have demonstrated antiviral properties, specifically against hepatitis C virus (HCV) (Puerstinger et al., 2007).

Halogen-rich Intermediate Synthesis

5-Bromo-2-(2-fluorophenyl)pyridine and related compounds have been used to synthesize halogen-rich intermediates for further chemical manipulations, indicating their significance in medicinal chemistry research (Wu et al., 2022).

Synthesis of Heterocycles

This compound plays a role in synthesizing hard-to-reach heterocycles, demonstrating its utility in complex chemical syntheses (Alekseyev et al., 2015).

Safety And Hazards

This compound is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for “5-Bromo-2-(2-fluorophenyl)pyridine” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The catalytic protodeboronation of alkyl boronic esters presents an interesting area of study .

properties

IUPAC Name

5-bromo-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDDUFADIPVEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677951
Record name 5-Bromo-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-fluorophenyl)pyridine

CAS RN

918305-20-1
Record name 5-Bromo-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Obtained (0.534 g, yield 50%) following the procedure described in Intermediate 27, starting with 2,5-dibromopyridine (4.22 mmol, 1.0 g), 2-fluorophenylboronic acid (4.22 mmol, 2.42 g).
[Compound]
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Intermediate 27
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1 g
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2.42 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen, 39.2 g (0.28 mol) of 2-fluoro-phenylboronic acid, 59.9 g (0.25 mol) of 2,5-dibromopyridine and 2.17 g of tetrakis(triphenylphosphine)palladium were dissolved in 420 ml of ethanol and 840 ml of toluene. 840 ml of a 2 N sodium carbonate solution were added, and the mixture heated to 80° C. for 1 h. Afterwards the mixture was cooled to 5 to 10° C., 800 ml of ethyl acetate were added, and the precipitated salts were separated by filtration. The organic phase of the mother liquor was separated, washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated to dryness.
Quantity
39.2 g
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59.9 g
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420 mL
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2.17 g
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800 mL
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840 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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